Clavulanic acid impurity F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clavulanic acid impurity F is one of the related substances found in potassium clavulanate, a compound widely used in combination with beta-lactam antibiotics to counteract bacterial resistance. Clavulanic acid itself is a beta-lactamase inhibitor produced by the microorganism Streptomyces clavuligerus. Impurity F is formed as a byproduct during the production and purification processes of clavulanic acid .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of clavulanic acid impurity F involves the catabolism of clavulanic acid under acidic or alkaline conditions. During the production of clavulanic acid, impurity F can be formed through various chemical reactions, particularly during the fermentation and purification stages .

Industrial Production Methods

In industrial settings, clavulanic acid is produced through the fermentation of Streptomyces clavuligerus. The fermentation broth is then subjected to various purification steps, including filtration, concentration, and solvent extraction. Impurity F is typically formed during these stages, especially under specific pH conditions .

化学反応の分析

Types of Reactions

Clavulanic acid impurity F undergoes several types of chemical reactions, including:

Oxidation: Impurity F can be oxidized under certain conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.

Substitution: Impurity F can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and nucleophiles. The reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while substitution reactions can produce different substituted compounds .

科学的研究の応用

Clavulanic acid impurity F has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of clavulanic acid formulations.

Biology: Researchers study impurity F to understand its impact on the biological activity of clavulanic acid and its interactions with beta-lactamase enzymes.

Medicine: Impurity F is investigated for its potential effects on the efficacy and safety of clavulanic acid-containing medications.

作用機序

The mechanism of action of clavulanic acid impurity F involves its interaction with beta-lactamase enzymes. Similar to clavulanic acid, impurity F can bind to the active site of beta-lactamase enzymes, inhibiting their activity. This inhibition prevents the degradation of beta-lactam antibiotics, thereby enhancing their antibacterial efficacy .

類似化合物との比較

Similar Compounds

Clavulanic acid impurity F is one of several related substances found in potassium clavulanate. Other similar compounds include:

- Clavulanic acid impurity A

- Clavulanic acid impurity B

- Clavulanic acid impurity C

- Clavulanic acid impurity D

- Clavulanic acid impurity E

- Clavulanic acid impurity G

Uniqueness

What sets this compound apart from other related substances is its specific formation mechanism and chemical properties. Unlike some other impurities, impurity F is formed primarily under acidic or alkaline conditions and has distinct chemical reactivity patterns .

生物活性

Clavulanic acid impurity F, a byproduct of the production of clavulanic acid, has garnered attention due to its potential biological activity, particularly in the context of antibiotic resistance. Understanding its properties and interactions is essential for evaluating its effects on the efficacy of clavulanic acid, a well-known beta-lactamase inhibitor.

Overview of Clavulanic Acid and Its Impurities

Clavulanic acid is produced by the bacterium Streptomyces clavuligerus and is primarily used in combination with beta-lactam antibiotics to combat bacterial resistance. Impurity F is formed during the fermentation and purification processes of clavulanic acid and can influence the overall effectiveness of the final pharmaceutical product.

This compound shares a similar mechanism of action with clavulanic acid by inhibiting beta-lactamase enzymes. These enzymes are responsible for breaking down beta-lactam antibiotics, thus rendering them ineffective against bacteria. By binding to the active site of these enzymes, impurity F helps preserve the activity of co-administered antibiotics, enhancing their antibacterial efficacy .

Biological Activity

Research indicates that this compound exhibits biological activity that may affect its pharmacological profile:

Case Studies and Experimental Data

- Microbiological Assays : A cylinder-plate method was developed to assess the inhibitory effects of clavulanic acid formulations (including impurity F) against Escherichia coli. Results indicated a strong linear correlation between clavulanic acid concentration and its inhibitory effect, reinforcing the role of impurities in enhancing antibiotic efficacy .

- Pharmacokinetic Studies : In vivo studies demonstrated that amoxicillin-clavulanic acid formulations (which include impurities) showed improved distribution in infected tissues compared to amoxicillin alone. This suggests that impurities like F may play a role in enhancing drug delivery and effectiveness at infection sites .

- Toxicological Considerations : The safety profile of this compound is still under investigation. Some studies have indicated potential immunogenic responses linked to impurities in clavulanic formulations, necessitating further exploration into their long-term effects on patients .

Data Table: Summary of Biological Activities

| Activity Type | Clavulanic Acid | Impurity F |

|---|---|---|

| Beta-Lactamase Inhibition | Yes | Yes |

| Antibacterial Activity | Broad spectrum | Limited data available |

| Pharmacokinetic Enhancement | Confirmed | Suggestive |

| Immunogenic Potential | Low | Under investigation |

特性

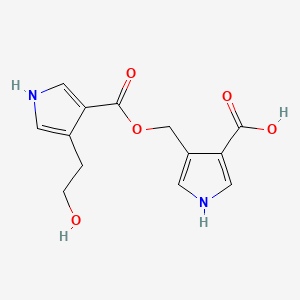

IUPAC Name |

4-[[4-(2-hydroxyethyl)-1H-pyrrole-3-carbonyl]oxymethyl]-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-2-1-8-3-14-6-11(8)13(19)20-7-9-4-15-5-10(9)12(17)18/h3-6,14-16H,1-2,7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHZUSGZSRDYHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN1)C(=O)OCC2=CNC=C2C(=O)O)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。